molecular formula C13H19NO B13217233 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol

1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol

Katalognummer: B13217233
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: ZVMGBRBCWHTNKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-piperidinophenyl ketone with a reducing agent. One common method is the reduction of 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and phenyl groups. These interactions can modulate various biological pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Uniqueness: 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hydroxyl group on the ethan-1-ol moiety allows for additional chemical modifications, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

1-(4-piperidin-1-ylphenyl)ethanol

InChI

InChI=1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3

InChI-Schlüssel

ZVMGBRBCWHTNKR-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.